BenchChemオンラインストアへようこそ!

Cotinine N-Alpha-D-Glucuronide

nicotine metabolism urinary biomarker exposure assessment

Procure Cotinine N-α-D-Glucuronide (≥98%) as your primary reference standard for tobacco exposure assessment and nicotine metabolism research. This synthetic α-anomer provides critical chromatographic resolution from the endogenous β-glucuronide, eliminating systematic quantification errors in LC-MS/MS methods. Essential for FDA-compliant clinical studies requiring low-level quantification (LLOQ 50 ng/mL) of total nicotine equivalents. Avoid misclassification of metabolizer phenotypes by enabling direct glucuronide measurement in pharmacogenetic trials.

Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
Cat. No. B13844739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCotinine N-Alpha-D-Glucuronide
Molecular FormulaC16H20N2O7
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O
InChIInChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1
InChIKeyXWZCZWKUGIQPJD-OIJXMVKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cotinine N-Alpha-D-Glucuronide: Reference Standard Profile for Nicotine Metabolite Quantification


Cotinine N-Alpha-D-Glucuronide (CNG; C₁₆H₂₀N₂O₇; MW 352.34) is a synthetic N-glucuronide conjugate of cotinine—the primary proximate metabolite of nicotine—linked via a quaternary ammonium bond at the pyridyl nitrogen in the alpha anomeric configuration [1]. In humans, approximately 70–80% of absorbed nicotine undergoes C-oxidation to cotinine, and a substantial fraction (12–17% of total urinary nicotine metabolites) is excreted as cotinine N-glucuronide, making this conjugate the second most abundant urinary nicotine metabolite after free trans-3′-hydroxycotinine [2][3]. The endogenous human metabolite exists predominantly as the beta (β) anomer; the alpha (α) anomer is a synthetic reference standard produced for analytical method development, method validation (AMV), and quality control (QC) applications where chromatographic resolution from the endogenous β-form is required .

Why Cotinine N-Alpha-D-Glucuronide Cannot Be Substituted with Free Cotinine or Other Nicotine Metabolite Reference Standards


Substituting Cotinine N-Alpha-D-Glucuronide with free cotinine, trans-3′-hydroxycotinine, or other nicotine metabolite conjugates in analytical workflows introduces systematic quantification errors because each metabolite reflects a distinct enzymatic pathway with its own kinetic, pharmacogenetic, and stability profile [1]. Within individuals, the extent of N-glucuronidation of cotinine is highly correlated with that of nicotine (indicating shared UDP-glucuronosyltransferase isoform(s)), but neither is correlated with the O-glucuronidation of trans-3′-hydroxycotinine—demonstrating that a different enzyme system governs 3HC conjugation [2]. Furthermore, the alpha anomeric form is not the endogenous human metabolite; the naturally occurring conjugate is the beta (β) anomer [3]. This anomeric distinction means that procurement of the alpha isomer enables chromatographic separation from endogenous β-glucuronide in biological matrices, a capability unavailable when using the beta reference standard alone . Consequently, direct substitution with free aglycones, alternative glucuronides, or even the beta anomer without method revalidation will yield biased exposure estimates.

Quantitative Differentiation Evidence: Cotinine N-Alpha-D-Glucuronide vs. Comparator Metabolites and Reference Standards


Urinary Abundance Ranking: Cotinine N-Glucuronide as the Second Most Abundant Nicotine Metabolite vs. Free 3HC and 3HC-Glucuronide

Cotinine N-glucuronide accounts for 12–17% of total urinary nicotine metabolites, ranking as the second most abundant single metabolite after free trans-3′-hydroxycotinine (33–40%) and exceeding trans-3′-hydroxycotinine O-glucuronide (7–9%) [1][2]. Glucuronide conjugates collectively constitute approximately 29% of all urinary nicotine metabolites monitored in smokers [3]. This abundance profile means that omission of cotinine N-glucuronide from total nicotine equivalent (TNE) calculations results in an approximately 12–17% underestimation of nicotine dose—far greater than the error introduced by omitting 3HC-glucuronide (7–9%) [1].

nicotine metabolism urinary biomarker exposure assessment smoking cessation

Enzymatic Formation Kinetics: Cotinine N-Glucuronide Intrinsic Clearance Is 9-Fold Lower Than Nicotine N-Glucuronide

In pooled human liver microsomes, cotinine N1-glucuronide formation followed one-enzyme (monophasic) kinetics with Km = 5.4 mM and Vmax = 696 pmol/min/mg, yielding an apparent intrinsic clearance (Vmax/Km) of 0.13 μl/min/mg [1]. This intrinsic clearance is 9-fold lower than that of S(−)-nicotine N1-glucuronide (1.2 μl/min/mg), determined using the same pooled microsomes under identical conditions [1]. The monophasic kinetics of cotinine N-glucuronidation contrast with the clearly biphasic Eadie-Hofstee plots observed for nicotine N-glucuronidation (high-affinity Km = 33.1 μM, low-affinity Km = 284.7 μM), indicating that multiple UGT isoforms contribute to nicotine conjugation whereas cotinine conjugation may involve a more restricted enzyme set [2].

drug metabolism UGT enzymology glucuronidation kinetics in vitro metabolism

Analytical LLOQ Differential: Cotinine N-Glucuronide Requires a 20–50× Higher Limit of Quantification vs. Free Metabolites

In validated LC-MS/MS methods for urinary nicotine metabolites, the lower limit of quantification (LLOQ) for cotinine-N-glucuronide is 50 ng/mL, compared to 1.0–2.5 ng/mL for free nicotine, cotinine, and trans-3′-hydroxycotinine [1][2]. An FDA-compliant method validated across nine analytes reported LLOQs of 10 ng/mL for nicotine, cotinine, and trans-3′-hydroxycotinine, 10 ng/mL for nicotine-N-glucuronide, 20 ng/mL for trans-3′-hydroxycotinine-O-glucuronide, and 50 ng/mL for cotinine-N-glucuronide—representing a 5-fold higher LLOQ than the next most challenging glucuronide conjugate and a 20-fold higher LLOQ than free cotinine [2]. The extraction recovery for cotinine-N-β-D-glucuronide ranged from 52–88% in plasma and 51–118% in urine, with matrix effects ≤19% after SPE cleanup [1].

bioanalytical method validation LC-MS/MS LLOQ FDA compliance

Pharmacogenetic Stratification: UGT2B10 Asp67Tyr Polymorphism Reduces Cotinine N-Glucuronide Excretion by 60% in Heterozygotes

The UGT2B10 codon 67 (Asp→Tyr) polymorphism profoundly alters cotinine N-glucuronidation capacity. Individuals heterozygous for the Asp67Tyr allele (UGT2B10 *1/*2) excreted a 60% lower ratio of cotinine glucuronide to cotinine compared to wild-type (*1/*1) homozygotes (P < 0.0005), while the corresponding reduction in nicotine glucuronide to nicotine ratio was 50% [1]. Homozygous carriers (*2/*2) showed near-complete loss of function: cotinine-glucuronide levels were 98% lower than wild-type (P < 0.05) [2]. In contrast, the UGT2B17 deletion polymorphism (*2/*2) reduced 3HC-glucuronide by 42% but did not significantly affect cotinine N-glucuronide levels [2]. This isoform-specific genetic dissociation confirms that cotinine N-glucuronidation is enzymatically distinct from 3HC conjugation and that UGT2B10 is the predominant—possibly exclusive—hepatic catalyst [3].

pharmacogenetics UGT2B10 biomarker ethnic differences nicotine metabolism

Plasma Stability Differential: Cotinine Glucuronide Undergoes In Vivo Deconjugation Unlike 3-Hydroxycotinine Glucuronide

In a controlled pharmacokinetic study of 76 volunteers with a.m. and p.m. plasma sampling, cotinine glucuronide and its indices of glucuronidation were found to be unstable, suggesting that cotinine glucuronide undergoes in vivo deconjugation [1]. By contrast, 3-hydroxycotinine glucuronide and 3-hydroxycotinine plasma concentrations were almost as stable as cotinine concentrations themselves [1]. In sewage epidemiology studies, glucuronides were confirmed as unstable, with OH-COT-GLUC (3HC-O-glucuronide) being particularly susceptible to degradation depending on sampling and storage time or temperature [2]. This differential stability means that direct quantification of the intact glucuronide conjugate—rather than indirect estimation via enzymatic hydrolysis—is essential for accurate determination of the conjugated fraction in biological specimens [3].

biomarker stability deconjugation plasma pharmacokinetics epidemiology

Procurement-Relevant Application Scenarios for Cotinine N-Alpha-D-Glucuronide Reference Standard


FDA-Regulated Bioanalysis of Total Nicotine Equivalents (TNE) in Clinical Trial Urine Samples

In GLP-compliant clinical studies for tobacco product risk assessment, total nicotine equivalents (TNE) require simultaneous quantification of nicotine, cotinine, trans-3′-hydroxycotinine, and their respective glucuronide conjugates. The FDA-compliant LC-MS/MS method validated by Celerion demonstrated that cotinine-N-glucuronide has the highest LLOQ (50 ng/mL) among all nine analytes measured, making it the rate-limiting analyte for method sensitivity [1]. Procuring a high-purity Cotinine N-Alpha-D-Glucuronide reference standard with full Certificate of Analysis (CoA) enables accurate calibration at this challenging LLOQ and provides chromatographic resolution from the endogenous β-anomer, which is critical for demonstrating FDA-required selectivity against trace urinary interferences [1].

Pharmacogenetic Stratification in Population-Scale Smoking Cessation Trials

The UGT2B10 Asp67Tyr polymorphism produces a 60–98% reduction in cotinine N-glucuronide formation depending on zygosity [2]. In smoking cessation pharmacotherapy trials where the nicotine metabolite ratio (NMR = 3HC/cotinine) is used to guide treatment selection, failure to account for UGT2B10 genotype confounds the NMR by altering cotinine clearance through the glucuronidation pathway. Cotinine N-Alpha-D-Glucuronide reference standard enables the direct quantification of the glucuronide fraction, allowing trial investigators to adjust NMR-based phenotyping for UGT2B10 status and avoid misclassification of slow vs. normal nicotine metabolizers in populations with high Asp67Tyr allele frequency [2][3].

Wastewater-Based Epidemiology for Community Tobacco Consumption Monitoring

Sewage epidemiology studies rely on cotinine, trans-3′-hydroxycotinine, and their glucuronides as biomarkers for population-level nicotine consumption. However, glucuronide conjugates—particularly OH-COT-GLUC—are unstable in sewage, undergoing variable deconjugation that distorts free metabolite concentrations depending on sampling and storage conditions [4]. An optimized enzymatic deconjugation method with β-glucuronidase achieved LOQs of 0.2–1 μg/L, but requires a certified cotinine N-glucuronide reference standard to validate deconjugation efficiency and correct for incomplete hydrolysis [4]. Cotinine N-Alpha-D-Glucuronide serves as the calibration standard for this critical quality control step in wastewater surveillance programs.

Direct vs. Indirect Quantification Method Development and Inter-Laboratory Harmonization

Direct UPLC-MS/MS determination of intact cotinine glucuronide was shown to be superior to indirect enzymatic hydrolysis, where evidence of metabolite loss during sample preparation was documented [5]. In a community sample of 280 smokers, mean urinary levels of cotinine and cotinine-glucuronide were 968 ng/mL and 976 ng/mL respectively, with the glucuronide ranging up to 5,607 ng/mL [5]. For inter-laboratory harmonization of direct quantification methods, a common, well-characterized reference standard of defined anomeric purity is essential. Cotinine N-Alpha-D-Glucuronide, with its distinct chromatographic retention from the endogenous β-form, provides a traceable reference point for method cross-validation across laboratories participating in multi-center nicotine research consortia .

Quote Request

Request a Quote for Cotinine N-Alpha-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.